Cas no 1043106-60-0 (N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide)

N-(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide is a specialized chemical compound featuring a pyridine-thioether linkage and a benzamide moiety. Its structural design incorporates a trifluoromethyl group and a chloro substituent on the pyridine ring, enhancing its electronic and steric properties. The compound exhibits potential utility in agrochemical and pharmaceutical research due to its unique reactivity and binding characteristics. The presence of the sulfanylethyl bridge improves molecular flexibility, while the 4-methylbenzamide group contributes to stability and solubility. This compound may serve as a key intermediate or active ingredient in the development of novel biologically active agents, particularly in targeting specific enzymatic or receptor-based pathways.
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide structure
1043106-60-0 structure
商品名:N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide
CAS番号:1043106-60-0
MF:C16H14ClF3N2OS
メガワット:374.808372020721
CID:4569423

N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide 化学的及び物理的性質

名前と識別子

    • N-(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide
    • Benzamide, N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thio]ethyl]-4-methyl-
    • N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide
    • インチ: 1S/C16H14ClF3N2OS/c1-10-2-4-11(5-3-10)14(23)21-6-7-24-15-13(17)8-12(9-22-15)16(18,19)20/h2-5,8-9H,6-7H2,1H3,(H,21,23)
    • InChIKey: ZYIHZYXPYPPCIP-UHFFFAOYSA-N
    • ほほえんだ: C(NCCSC1=NC=C(C(F)(F)F)C=C1Cl)(=O)C1=CC=C(C)C=C1

N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
KC-0035-1G
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide
1043106-60-0 >95%
1g
£770.00 2025-02-08
A2B Chem LLC
AI82311-5mg
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide
1043106-60-0 >95%
5mg
$214.00 2024-04-20
A2B Chem LLC
AI82311-500mg
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide
1043106-60-0 >95%
500mg
$720.00 2024-04-20
Key Organics Ltd
KC-0035-5MG
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide
1043106-60-0 >95%
5mg
£35.00 2025-02-08
Key Organics Ltd
KC-0035-10MG
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide
1043106-60-0 >95%
10mg
£48.00 2025-02-08
Key Organics Ltd
KC-0035-5G
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide
1043106-60-0 >95%
5g
£3080.00 2025-02-08
Key Organics Ltd
KC-0035-10G
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide
1043106-60-0 >95%
10g
£5775.00 2025-02-08
A2B Chem LLC
AI82311-1g
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide
1043106-60-0 >95%
1g
$1295.00 2024-04-20
Key Organics Ltd
KC-0035-0.5G
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide
1043106-60-0 >95%
0.5g
£385.00 2025-02-08
Key Organics Ltd
KC-0035-1MG
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide
1043106-60-0 >95%
1mg
£28.00 2025-02-08

N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide 関連文献

N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamideに関する追加情報

Introduction to N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide (CAS No. 1043106-60-0)

N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1043106-60-0, represents a pinnacle of molecular design, incorporating multiple functional groups that contribute to its unique chemical properties and potential biological activities. The presence of a benzamide moiety, combined with a pyridine ring substituted with chloro and trifluoromethyl groups, suggests a rich structural framework that may interact with biological targets in novel ways.

The molecular structure of N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide is characterized by its complex arrangement of atoms. The benzamide group, a well-known pharmacophore, is linked to an ethyl chain that further extends into a pyridine ring. This pyridine ring is notably modified with both a chloro group at the 3-position and a trifluoromethyl group at the 5-position. These substituents not only enhance the compound's lipophilicity but also introduce regions of electronic richness and diversity, which are critical for binding to biological receptors.

In recent years, there has been a surge in the exploration of heterocyclic compounds for their potential therapeutic applications. Pyridine derivatives, in particular, have been extensively studied due to their ability to modulate various biological pathways. The compound in question, N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide, exemplifies this trend by integrating multiple pharmacologically relevant motifs into a single molecule. The sulfanyl group attached to the ethyl chain further increases the compound's complexity and may contribute to its solubility and metabolic stability.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The structural features present in N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide make it an attractive candidate for further derivatization. Researchers have been particularly interested in exploring its interactions with enzymes and receptors involved in inflammation, pain management, and neurodegenerative diseases. The trifluoromethyl group, for instance, is known to enhance binding affinity and metabolic stability, making it a valuable feature in drug design.

Recent studies have begun to uncover the mechanistic insights into how such compounds might exert their effects at the molecular level. The benzamide moiety, for example, has been shown to interact with various proteases and kinases, suggesting potential applications in treating conditions such as cancer and autoimmune disorders. Meanwhile, the pyridine ring with its chloro and trifluoromethyl substituents can serve as a scaffold for designing molecules that selectively target specific neurological pathways. This dual functionality makes N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide a promising candidate for further investigation.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques have been employed to ensure high yields and purity. For instance, the introduction of the sulfanyl group requires careful handling to avoid unwanted side reactions. Similarly, the installation of the chloro and trifluoromethyl groups on the pyridine ring demands expertise in halogenation reactions. These synthetic challenges highlight the compound's complexity but also underscore its synthetic elegance.

As research continues to progress, new methodologies for studying N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide are being developed. Computational modeling techniques have become increasingly important in predicting how this compound might behave within biological systems. By leveraging molecular dynamics simulations and quantum mechanical calculations, researchers can gain insights into its binding affinity and interaction modes with potential targets. These computational approaches complement traditional experimental methods and provide a more comprehensive understanding of the compound's pharmacological properties.

The potential therapeutic applications of N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide are vast. Early preclinical studies have suggested that it may have efficacy in treating inflammatory diseases by modulating cytokine production and inhibiting pro-inflammatory enzymes. Additionally, its structural features make it a candidate for developing treatments against neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability of this compound to cross the blood-brain barrier is particularly noteworthy, as many CNS-targeting drugs struggle with this challenge.

In conclusion, N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide (CAS No. 1043106-60-0) represents a significant advancement in pharmaceutical chemistry. Its complex structure integrates multiple pharmacophores that suggest broad therapeutic potential across various disease areas. As research progresses, further insights into its mechanism of action and synthetic pathways will continue to emerge, paving the way for new treatments that address unmet medical needs.

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